4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
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Overview
Description
4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a complex heterocyclic compound that features a pyrazole ring, a piperazine moiety, and a pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the Pyrazole Ring: This can be achieved through the condensation of 1,3-diketones with hydrazine derivatives.
Attachment of the Piperazine Moiety: The pyrazole intermediate is then reacted with piperazine under controlled conditions to form the desired linkage.
Introduction of the Pyrimidine Core: The final step involves the incorporation of the pyrimidine ring, which can be done through various cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-5-yl)pyrimidine: Another pyrazole-pyrimidine compound with similar structural features.
4-(1H-pyrazol-5-yl)piperazine: A compound with a pyrazole and piperazine moiety.
Uniqueness
4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19FN6O |
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Molecular Weight |
318.35 g/mol |
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H19FN6O/c1-10-8-12(20(3)19-10)15(23)22-6-4-21(5-7-22)14-13(16)11(2)17-9-18-14/h8-9H,4-7H2,1-3H3 |
InChI Key |
XLOCDLYMRVSFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C)C |
Origin of Product |
United States |
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